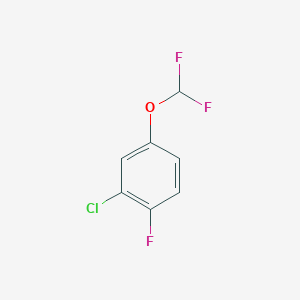
2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene
Overview
Description
“2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene” is a chemical compound. It is related to “2-Chloro-4-(difluoromethoxy)benzoic acid”, which has a CAS Number of 97914-61-9 .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene” were not found, related compounds such as trifluoromethylpyridines have been synthesized and used in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported .Scientific Research Applications
Crystal Structure Analysis
One area of application involves the crystal structure analysis of compounds. Research has focused on the structural properties of various substituted benzene compounds, including those with fluoro- or chloro-substitutions. For instance, studies on fluoro- or chloro-substituted 1'-deoxy-1'-phenyl-β-D-ribofuranoses provide insights into their conformation and crystal packing effects, which are crucial for understanding the molecular interactions and stability of such compounds (Bats et al., 2014).
Fluorination Techniques
The compound has implications in the development of fluorination techniques. For example, the fluorination of aromatic compounds with xenon difluoride in the presence of boron trifluoride etherate is a method that has been explored for introducing fluorine atoms into benzene rings, enhancing their reactivity and properties (Fedorov et al., 2015).
Spectroscopy and Ionization Studies
Mass-analyzed-threshold-ionization (MATI) spectroscopy of halogenated benzenes, including derivatives similar to 2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene, has been applied to study their ionic properties. This approach helps in understanding the electronic structure and reactivity of such molecules (Krüger et al., 2015).
Environmental Remediation
Research into the hydrodehalogenation of polyfluorinated and other polyhalogenated benzenes under mild catalytic conditions has implications for environmental remediation. Such studies aim to develop methods for the degradation of contaminants, leading to full defluorination and hydrogenation of polyfluorinated benzenes, indicating potential pathways for mitigating the environmental impact of such compounds (Baumgartner et al., 2013).
Polymer Science
In polymer science, derivatives similar to 2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene are used in the synthesis of novel polymers. For example, research on soluble fluoro-polyimides synthesized from related compounds explores their potential for applications requiring high thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).
Safety And Hazards
“2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene” is related to “2-Chloro-4-(difluoromethoxy)benzoic acid”, which has been assigned the GHS07 pictogram. The compound has been given the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .
properties
IUPAC Name |
2-chloro-4-(difluoromethoxy)-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKLRYNIRCSEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



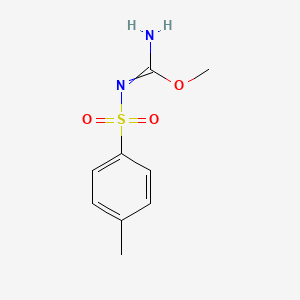
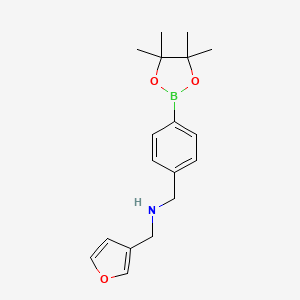
![1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine](/img/structure/B1403749.png)
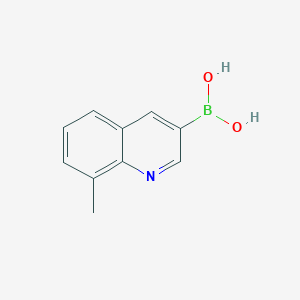
![2-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1403757.png)
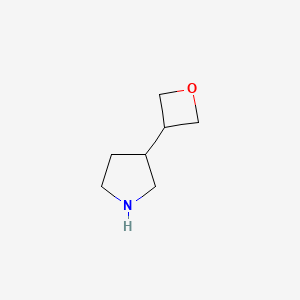
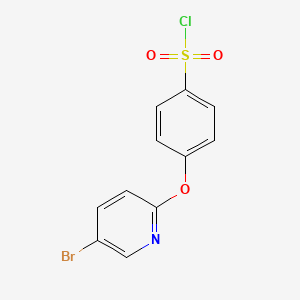
![[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol](/img/structure/B1403761.png)
![1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride](/img/structure/B1403762.png)
![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine](/img/structure/B1403764.png)
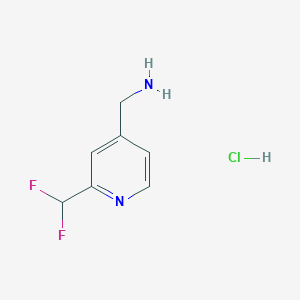

![7-Oxa-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1403768.png)
![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403769.png)